molecular formula C8H9BrN2O B6617314 2-bromo-5-methylbenzohydrazide CAS No. 1503991-64-7

2-bromo-5-methylbenzohydrazide

Cat. No. B6617314
CAS RN: 1503991-64-7
M. Wt: 229.07 g/mol
InChI Key: BTXBKYUZDAZEPV-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzohydrazide (2-BMBH) is an organic compound commonly used in organic synthesis as a reagent. It is a versatile building block for a variety of organic compounds and has been used in numerous scientific research applications. 2-BMBH is a relatively stable compound and is relatively easy to synthesize and store.

Scientific Research Applications

2-bromo-5-methylbenzohydrazide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a precursor to a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, in the production of polymers, and in the synthesis of dyes. Additionally, it has been used in the synthesis of polymers for use in biomedical applications.

Mechanism of Action

2-bromo-5-methylbenzohydrazide is an organic compound with a bromine atom in the 2-position of the benzohydrazide ring. The bromine atom is electron-withdrawing, which makes the ring more electron-deficient and reactive. This increased reactivity allows this compound to act as a nucleophile and react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
This compound is an organic compound that is not known to have any biochemical or physiological effects on humans or other living organisms. It is not a drug and is not known to have any pharmacological effects.

Advantages and Limitations for Lab Experiments

2-bromo-5-methylbenzohydrazide is a relatively stable compound and is relatively easy to synthesize and store. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it is important to note that the reaction of this compound with electrophiles can be explosive and should be handled with caution. Additionally, the reaction of this compound with other compounds can produce toxic byproducts, so it is important to ensure that all reactions are performed in a well-ventilated area.

Future Directions

The potential future directions for 2-bromo-5-methylbenzohydrazide include its use in the synthesis of pharmaceuticals, polymers, and dyes. Additionally, it has potential for use in the synthesis of polymers for use in biomedical applications. Additionally, it could be used in the synthesis of organic compounds with potential applications in materials science. Finally, it could be used as a reagent in organic synthesis to create new and novel compounds.

properties

IUPAC Name

2-bromo-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBKYUZDAZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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